2-(3-苯氧基苯甲酰)吡啶

描述

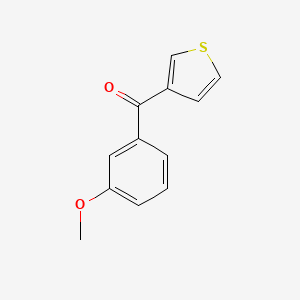

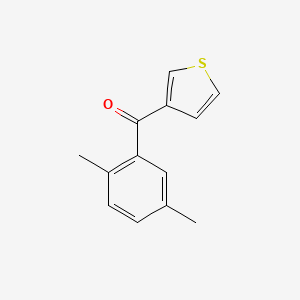

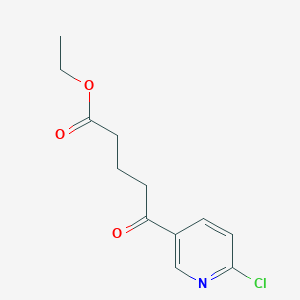

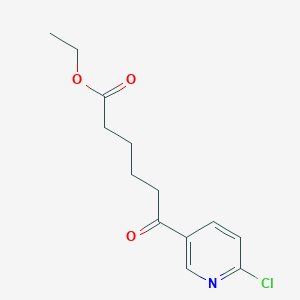

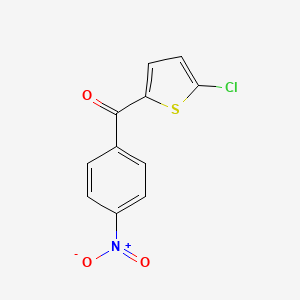

2-(3-Phenoxybenzoyl)pyridine, also known as PBPy, is a pyridine compound . It has a molecular weight of 275.31 and its IUPAC name is (3-phenoxyphenyl)(2-pyridinyl)methanone .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The molecular formula of 2-(3-Phenoxybenzoyl)pyridine is C18H13NO2 . The monoisotopic mass is 275.094635 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Phenoxybenzoyl)pyridine are not available, the synthesis of substituted pyridines involves various methodologies .Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)pyridine is a solid, semi-solid, or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

- Field : Organic Chemistry and Medicinal Chemistry

- Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism . Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

- Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Pyridine (C5H5N), an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results or Outcomes : The use of magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .

-

Field : Antimicrobial and Antiviral Research

- Application : Pyridine compounds have shown significant antimicrobial and antiviral activities . Compounds like 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .

- Methods of Application : These compounds are synthesized and then tested against various microbial and viral strains to evaluate their effectiveness .

- Results or Outcomes : The mentioned compounds were found to be more potent against all tested strains .

-

- Application : A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .

- Methods of Application : These substituted compounds are synthesized and their anti-proliferative activity is tested on various cancer cell lines .

- Results or Outcomes : These substituted compounds exhibited promising anti-proliferative activity .

-

- Application : Pyridine compounds have been noted for their therapeutic properties, such as antiviral activities . In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral compounds is a priority in current research .

- Methods of Application : These compounds are synthesized and then tested against various viral strains to evaluate their effectiveness .

- Results or Outcomes : Certain pyridine compounds have shown promising results against various viral strains .

-

Field : Synthesis of Intermediates

- Application : The chemistry of pyridine and its derivatives is of considerable importance in the synthesis of intermediates leading to biologically active compounds and novel materials .

- Methods of Application : Generally, derivatives of pyridine are stable and relatively unreactive but can be attacked by electrophiles at ring nitrogen and certain carbon atoms .

- Results or Outcomes : Pyridines undergo radical substitution reactions preferentially at the 2-position .

安全和危害

The safety information for 2-(3-Phenoxybenzoyl)pyridine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of more biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

属性

IUPAC Name |

(3-phenoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-11-4-5-12-19-17)14-7-6-10-16(13-14)21-15-8-2-1-3-9-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDMYASOHOHAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642002 | |

| Record name | (3-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenoxybenzoyl)pyridine | |

CAS RN |

898779-86-7 | |

| Record name | (3-Phenoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

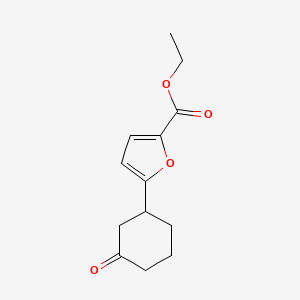

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)